2,6-Difluoro-3-(trifluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H4BrF5. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Major products are benzyl alcohols and benzaldehydes.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its reactivity and ability to introduce fluorine atoms into molecules.
Biology:
Biochemical Probes: The compound is used in the development of biochemical probes for studying enzyme mechanisms and protein interactions.
Medicine:
Drug Development: It serves as a building block in the development of drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Mechanism of Action
Comparison with Similar Compounds
3-(Trifluoromethyl)benzyl bromide: Similar in structure but lacks the fluorine atoms at the 2 and 6 positions.
3,5-Difluorobenzyl bromide: Similar but lacks the trifluoromethyl group at the 3 position.
Uniqueness:
Properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPSKNOJWNSFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.